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Compound of Interest

Compound Name: 2,4,5-Trimethylaniline

Cat. No.: B089559

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for
2,4,5-Trimethylaniline (TMA), a substituted aniline that has been the subject of scrutiny due to
its carcinogenic potential. This document summarizes key findings on its carcinogenicity,
genotoxicity, and acute toxicity, presenting quantitative data in structured tables, detailing
experimental methodologies, and visualizing relevant biological processes.

Executive Summary

2,4,5-Trimethylaniline is a confirmed animal carcinogen, inducing tumors in both rats and
mice. Its toxicological profile is further characterized by its genotoxic activity, demonstrating
mutagenicity in bacterial and eukaryotic test systems. The primary mechanism of its toxicity is
believed to involve metabolic activation to reactive intermediates that can form DNA adducts,
leading to mutations and initiating carcinogenesis. While specific signaling pathways directly
modulated by 2,4,5-trimethylaniline have not been extensively elucidated, its mode of action
as a carcinogenic aromatic amine suggests the involvement of pathways related to oxidative
stress, DNA damage response, cell cycle regulation, and apoptosis.

Carcinogenicity

Long-term carcinogenicity bioassays have provided clear evidence of the carcinogenic
potential of 2,4,5-Trimethylaniline in laboratory animals. The most definitive studies were
conducted by the National Cancer Institute (NCD[1].
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Quantitative Carcinogenicity Data

The following tables summarize the incidence of tumors in F344 rats and B6C3F1 mice fed
diets containing 2,4,5-Trimethylaniline for 101 weeks.

Table 1: Incidence of Hepatocellular Carcinomas and Neoplastic Nodules in F344 Rats

Sex Dose (ppm) Incidence
Male 0 (Control) 1/19

200 6/50

800 20/50

Female 0 (Control) 0/20

200 12/49

800 27/50

Table 2: Incidence of Alveolar/Bronchiolar Carcinomas in Female F344 Rats

Dose (ppm) Incidence
0 (Control) 0/20
200 2/50
800 7/50

Table 3: Incidence of Hepatocellular Carcinomas in B6C3F1 Mice
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Sex Dose (ppm) Incidence
Male 0 (Control) 4/20

50 11/50

100 22/48

Female 0 (Control) 0/20

50 18/49

100 40/50

Experimental Protocol: NCI Carcinogenicity Bioassay[1]

A bioassay of 2,4,5-trimethylaniline for possible carcinogenicity was conducted by
administering the test chemical in feed to F344 rats and B6C3F1 mice[1].

o Test Animals: Groups of 50 male and 50 female Fischer 344 rats and 50 male and 50 female
B6C3F1 mice were used. Matched control groups consisted of 20 untreated animals of each
sex and species[1].

e Administration: 2,4,5-Trimethylaniline was administered in the diet at two different
concentrations for 101 weeks[1].

o Rats: 200 ppm and 800 ppm[1].
o Mice: 50 ppm and 100 ppm[1].

o Diet Preparation: A known weight of the chemical was first mixed with an equal weight of
autoclaved lab meal. This mixture was then further blended with the remaining quantity of
feed to achieve the desired concentrations[1].

» Observation: All animals were observed twice daily for signs of toxicity. Body weights were
recorded weekly for the first 12 weeks and monthly thereafter. Food consumption was
measured monthly.
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» Pathology: At the end of the 101-week study, all surviving animals were euthanized. A
complete necropsy was performed on all animals, including those that died during the study.
Tissues from all major organs were collected, preserved in 10% neutral buffered formalin,
and examined microscopically.

Genotoxicity

2,4,5-Trimethylaniline has demonstrated mutagenic activity in a variety of in vitro and in vivo
test systems, indicating its potential to damage genetic material[2].

Quantitative Genotoxicity Data

Table 4: Summary of Genotoxicity Findings for 2,4,5-Trimethylaniline

Metabolic
Assay Test System L. Result Reference
Activation
Bacterial
Salmonella _ N
Reverse o With S9 Positive [2][3]
] typhimurium
Mutation Assay
Somatic Mutation
and Drosophila ) N
o In vivo Positive [2][3]
Recombination melanogaster
Test (SMART)
Gene Mutation Cultured Rat ] N
] Not applicable Positive [3]
Assay Fibroblasts

Experimental Protocols

The mutagenicity of 2,4,5-trimethylaniline was evaluated using the Salmonella typhimurium
reverse mutation assay, commonly known as the Ames test. This assay assesses the ability of
a chemical to induce mutations that restore the functional capability of the bacteria to
synthesize an essential amino acid.

o Tester Strains: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537) were
used, which are designed to detect different types of mutations (frameshift and base-pair
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substitutions)[3].

o Metabolic Activation: The assay was conducted with and without a mammalian metabolic
activation system (S9 fraction from the liver of rats pre-treated with Aroclor 1254) to mimic
the metabolic processes in mammals[2][3].

e Procedure (Plate Incorporation Method):

o Varying concentrations of 2,4,5-trimethylaniline, the bacterial tester strain, and the S9
mix (or a buffer for the non-activated assay) are added to molten top agar.

o The mixture is poured onto a minimal glucose agar plate.

o The plates are incubated at 37°C for 48-72 hours.

o The number of revertant colonies (colonies that have regained the ability to grow) is
counted. A significant, dose-dependent increase in the number of revertant colonies
compared to the control indicates a positive mutagenic response.

The genotoxicity of 2,4,5-trimethylaniline was also assessed in vivo using the Somatic
Mutation and Recombination Test (SMART) in Drosophila melanogaster. This test detects the
loss of heterozygosity of recessive marker genes in somatic cells, which can result from gene
mutation, chromosome aberration, or mitotic recombination.

e Principle: Larvae that are trans-heterozygous for two recessive wing-hair mutations (multiple
wing hairs and flare) are exposed to the test substance. Genotoxic events in the imaginal
disc cells of the larvae can lead to the formation of mosaic spots on the wings of the adult
flies.

e Procedure:

o Third-instar larvae are fed a medium containing 2,4,5-trimethylaniline.

o The larvae develop into adult flies.

o The wings of the resulting adult flies are mounted on slides and examined under a
microscope for the presence of mutant spots.
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o The frequency and size of the spots are recorded and statistically analyzed to determine
the genotoxic potential of the substance. A significant increase in the frequency of spots
compared to the control group indicates a positive result[4][5].

The mutagenic potential of 2,4,5-trimethylaniline was also demonstrated in cultured
mammalian cells.

o Test System: The assay was performed using cultured rat fibroblasts[3].

» Endpoint: The assay typically measures forward mutations at a specific genetic locus, such
as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) or thymidine kinase (TK)
gene.

e Procedure:
o Cultured cells are exposed to various concentrations of 2,4,5-trimethylaniline.

o After the exposure period, the cells are washed and cultured in a non-selective medium to
allow for the expression of any induced mutations.

o The cells are then plated in a selective medium that allows only the mutant cells to grow
and form colonies.

o The number of mutant colonies is counted, and the mutation frequency is calculated. A
dose-related increase in the mutation frequency indicates a positive mutagenic effect.

Acute Toxicity

Acute toxicity studies provide information on the potential health effects of a single, short-term
exposure to a substance.

Quantitative Acute Toxicity Data

Table 5: Acute Oral Toxicity of 2,4,5-Trimethylaniline in Rats
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Species Route LD50 Reference

Rat (Male, Osborne-

Oral 1585 mg/k 1
Mendel) I s

Experimental Protocol: Acute Oral Toxicity Study

The acute oral toxicity of 2,4,5-trimethylaniline was determined in male Osborne-Mendel
rats[1].

Test Animals: Male Osborne-Mendel rats were used.

o Administration: The test substance was administered as a single dose via oral gavage
(stomach tube) in an aqueous solution[1].

e Dose Levels: Arange of dose levels were administered to different groups of animals to
determine the dose that would be lethal to 50% of the animals (LD50).

o Observation: The animals were observed for signs of toxicity and mortality for a period of 14
days.

o Endpoint: The LD50 value was calculated based on the mortality data.

Mechanism of Toxicity and Signaling Pathways

The precise signaling pathways disrupted by 2,4,5-trimethylaniline leading to its toxic and
carcinogenic effects are not yet fully characterized. However, based on the well-established
mechanisms of other carcinogenic aromatic amines, a plausible sequence of events can be
proposed.

Metabolic Activation

The primary event in the toxicity of many aromatic amines is their metabolic activation to
electrophilic intermediates. This process is generally initiated by N-oxidation, catalyzed by
cytochrome P450 enzymes in the liver, to form N-hydroxyarylamines. These intermediates can
then undergo further activation through O-esterification by N-acetyltransferases (NATSs) or
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sulfotransferases (SULTs) to form highly reactive N-acetoxyarylamines or N-
sulfonyloxyarylamines.

2,4,5-Trimethylaniline Exposure

:

Metabolic Activation

RN

DNA Adduct Formation Oxidative Stress

N

DNA Damage Response (e.g., p53 activation)

Cell Cycle Arrest Apoptosis

Genomic Instability

:

Uncontrolled Cell Proliferation

Carcinogenesis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b089559?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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